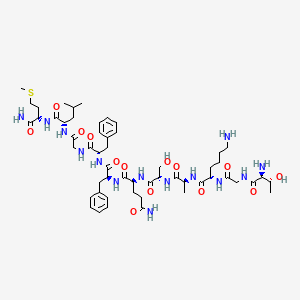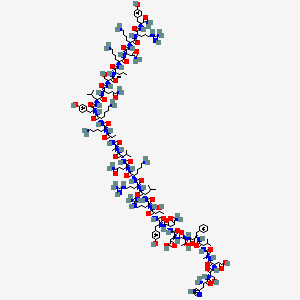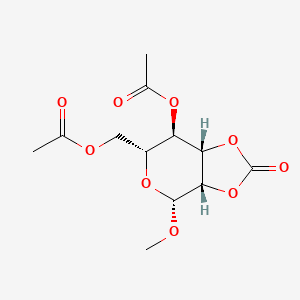
Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside typically involves the acetylation of mannopyranoside derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process . The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups at positions 4 and 6 of the mannopyranoside ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and catalysts but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of mannopyranoside with modified functional groups, which can be tailored for specific applications in research and industry .
Aplicaciones Científicas De Investigación
Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside is extensively used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Mecanismo De Acción
The mechanism of action of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups facilitate its binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of tumor growth and the suppression of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-glucopyranoside
- Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-galactopyranoside
Uniqueness
Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside is unique due to its specific acetylation pattern and carbonyl group positioning, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable tool in various research and industrial applications .
Propiedades
IUPAC Name |
[(3aS,4R,6R,7R,7aS)-7-acetyloxy-4-methoxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O9/c1-5(13)17-4-7-8(18-6(2)14)9-10(11(16-3)19-7)21-12(15)20-9/h7-11H,4H2,1-3H3/t7-,8-,9+,10+,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAQERIDXOJYBR-SAVGLBRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C2C(C(O1)OC)OC(=O)O2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H]([C@@H](O1)OC)OC(=O)O2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858032 |
Source


|
| Record name | Methyl 4,6-di-O-acetyl-2,3-O-(oxomethylidene)-beta-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53958-22-8 |
Source


|
| Record name | Methyl 4,6-di-O-acetyl-2,3-O-(oxomethylidene)-beta-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
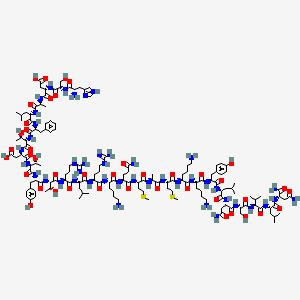
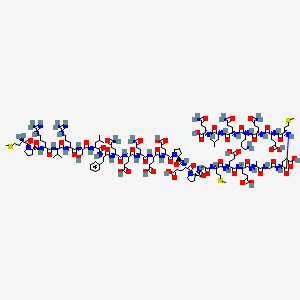
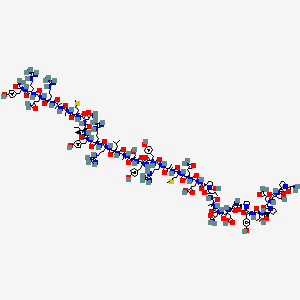
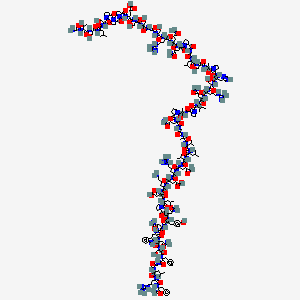
![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)

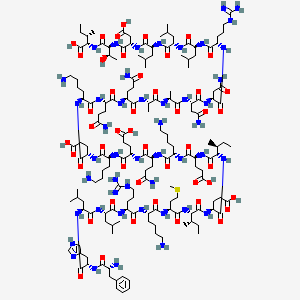
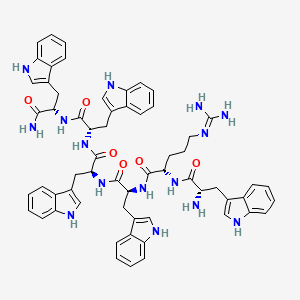
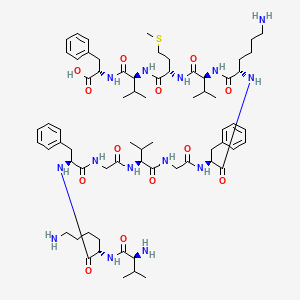
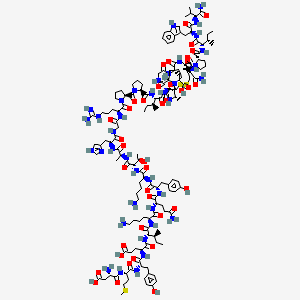
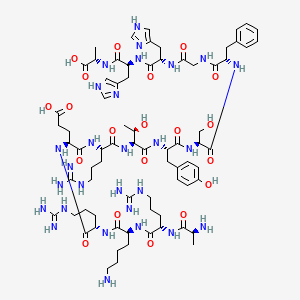
![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)
